molecular formula C9H6F4O3 B3041973 6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane CAS No. 444919-46-4

6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane

Cat. No.: B3041973
CAS No.: 444919-46-4
M. Wt: 238.14 g/mol
InChI Key: CXYBLVMTKMJBRX-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is a fluorinated organic compound characterized by the presence of a benzodioxane ring substituted with hydroxymethyl and tetrafluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of tetrafluoroethylene and a hydroxymethyl-substituted benzodioxane precursor. The reaction is carried out in the presence of a catalyst, such as palladium, under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to remove the fluorine atoms, resulting in a less fluorinated benzodioxane derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 6-(Carboxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane.

    Reduction: Formation of partially or fully de-fluorinated benzodioxane derivatives.

    Substitution: Formation of various substituted benzodioxane derivatives depending on the substituent introduced.

Scientific Research Applications

6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: Another hydroxymethyl-substituted compound with different structural and chemical properties.

    2,2,3,3-Tetrafluoro-1,4-benzodioxane: A similar compound lacking the hydroxymethyl group.

Uniqueness

6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is unique due to the combination of its hydroxymethyl and tetrafluoro substituents, which impart distinct chemical and physical properties

Properties

IUPAC Name

(2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-7-3-5(4-14)1-2-6(7)15-8/h1-3,14H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYBLVMTKMJBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)OC(C(O2)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of lithium aluminum hydride (1.40 g, 36.89 mmol) in tetrahydrofuran (30 ml) was gradually added 2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (4.65 g, 18.44 mmol) at 0° C. After the reaction solution was stirred at 0° C. for 10 min., 1N aqueous sodium hydroxide solution was added. Insoluble material was filtered off with celite and the filtrate was concentrated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1) to give the objective substance (3.54 g, 81%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane
Reactant of Route 2
6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane
Reactant of Route 3
6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane
Reactant of Route 4
6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane
Reactant of Route 5
6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane
Reactant of Route 6
6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane

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